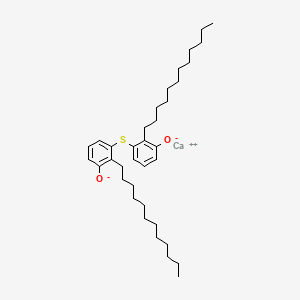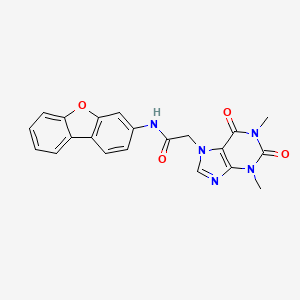
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a complex organic compound that combines a dibenzofuran moiety with a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide typically involves the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through a Friedel-Crafts reaction, where dibenzofuran is synthesized by cyclization of biphenyl ether in the presence of a Lewis acid catalyst.
Attachment of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable purine precursor with an acetamide derivative under basic conditions.
Coupling Reaction: The final step involves coupling the dibenzofuran moiety with the purine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of organic semiconductors or light-emitting materials.
Wirkmechanismus
The mechanism of action of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibenzofuran moiety could facilitate binding to hydrophobic pockets, while the purine derivative might interact with nucleotide-binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler analog that lacks the purine derivative.
Purine Derivatives: Compounds like caffeine or theobromine, which contain similar purine structures.
Uniqueness
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is unique due to the combination of the dibenzofuran and purine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C21H17N5O4 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C21H17N5O4/c1-24-19-18(20(28)25(2)21(24)29)26(11-22-19)10-17(27)23-12-7-8-14-13-5-3-4-6-15(13)30-16(14)9-12/h3-9,11H,10H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
DLWPSSKDHQXGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


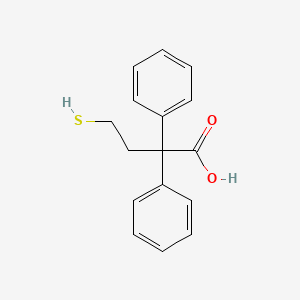
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)

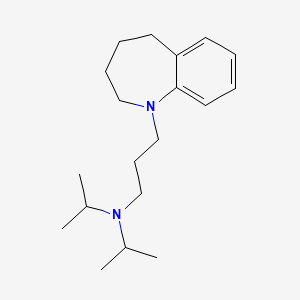
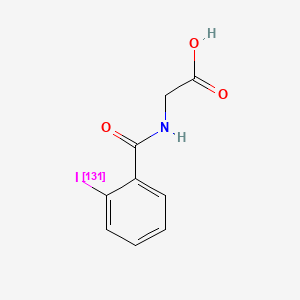

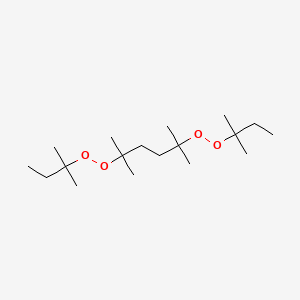
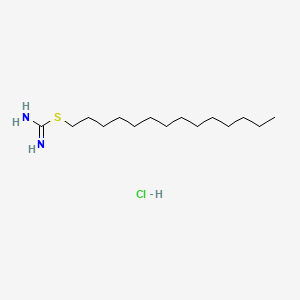

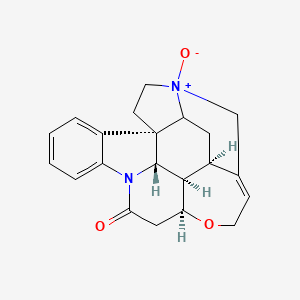
![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
